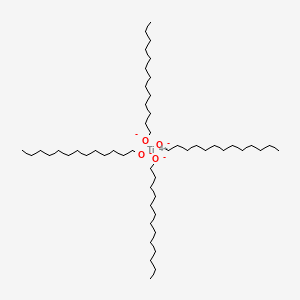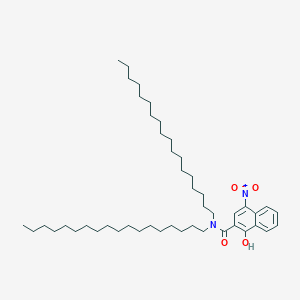
Dibutylnaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where two butyl groups are attached to the naphthalene ring, and a sulfonic acid group is positioned at the 2nd carbon of the naphthalene ring. This compound is known for its applications in various industrial and research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutylnaphthalene-2-sulfonic acid typically involves the sulfonation of dibutylnaphthalene. The process begins with the reaction of naphthalene with butyl groups under specific conditions to form dibutylnaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions include maintaining a temperature range of 150-200°C and ensuring the presence of a catalyst to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where naphthalene and butyl groups are reacted, followed by sulfonation. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dibutylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonate salts, sulfinate derivatives, and various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Dibutylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of dibutylnaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects in different applications .
Comparación Con Compuestos Similares
Naphthalene-2-sulfonic acid: A simpler analog without butyl groups, used primarily in dye synthesis.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at the 1st position, also used in dye production.
Uniqueness: Dibutylnaphthalene-2-sulfonic acid is unique due to the presence of butyl groups, which enhance its hydrophobic properties and make it more suitable for applications requiring non-polar characteristics. This makes it distinct from other naphthalene sulfonic acids, which are more hydrophilic .
Propiedades
Fórmula molecular |
C18H24O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,3-dibutylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
Clave InChI |
WQAHBQDXMLKOGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
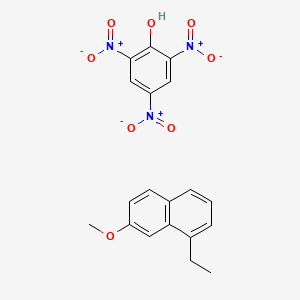
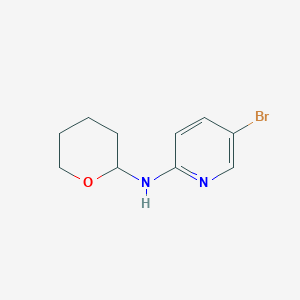
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
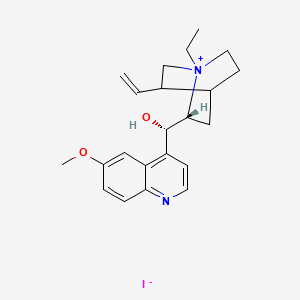
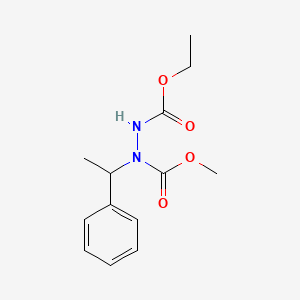
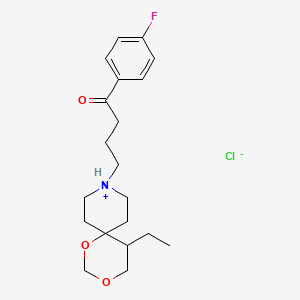

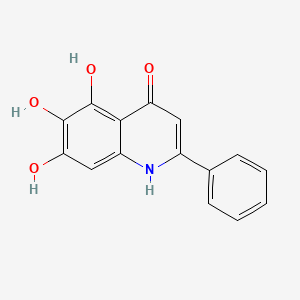

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
